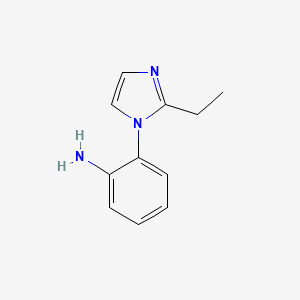

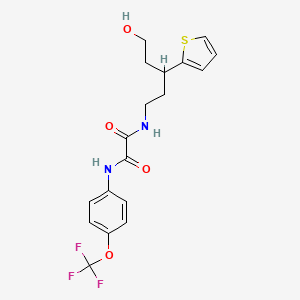

2-(N-Cyanoanilino)-N-prop-2-enylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

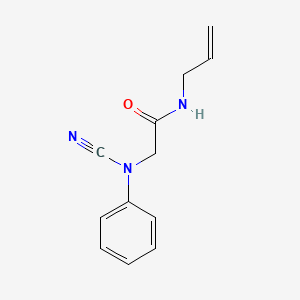

The synthesis of similar compounds has been reported in the literature. For instance, a product thought to be N-cyano-N-phenylformamidine was isolated at low temperatures during the flash vacuum pyrolysis of phenyl-substituted 1,2,4-triazoles. This product reacted with N-phenylmaleimide to give 2-(N-cyanoanilino)-N-phenyl-succinimide .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent Synthesis

2-Cyano-N-arylacetamide derivatives have been utilized in the synthesis of various nitrogenous heterocycles, such as iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole. Molecular docking studies, alongside biological testing against strains of Gram bacteria and fungi, have demonstrated the potential of these compounds as antimicrobial agents. This research highlights the role of cyanoacetamide derivatives in developing new antimicrobial solutions (Ewies & Abdelsalaam, 2020).

Fluorescent Probes for Histamine Receptors

In another study, fluorescently labeled histamine H2 receptor antagonists were synthesized using N-cyano-N'-[3-(3-piperidin-1-ylmethylphenoxy)propyl]guanidines and 3-(3-piperidin-1-ylmethylphenoxy)propylamine as starting materials. These probes, labeled with various fluorophores, showed weak activity on the isolated spontaneously beating guinea pig right atrium, with the NBD-labeled substances proving to be potent histamine H2 receptor antagonists. This research contributes to the development of novel tools for studying histamine receptors (Li et al., 2003).

Synthesis of Heterocyclic Compounds for Industrial Applications

A study aimed at synthesizing new bioactive heterocyclic compounds incorporated with fatty chains for diverse industrial applications used cyanoacetamide derivatives. These derivatives were transformed into five and six-membered heterocyclic compounds through reactions with various chemical reagents. The resulting compounds, further modified with propylene oxide, yielded nonionic surface-active agents. These agents, characterized by good solubility and biodegradability, demonstrated pronounced antimicrobial activity and surface activities, making them suitable for manufacturing drugs, pesticides, emulsifiers, cosmetics, and more (El-Sayed & Almalki, 2017).

Zukünftige Richtungen

The future directions for the study of “2-(N-Cyanoanilino)-N-prop-2-enylacetamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine, materials science, and chemical engineering could be explored .

Eigenschaften

IUPAC Name |

2-(N-cyanoanilino)-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-2-8-14-12(16)9-15(10-13)11-6-4-3-5-7-11/h2-7H,1,8-9H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLERPPDYSPHRQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CN(C#N)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Isobutyl-1-methyl-6,7-dihydro-1H-thiazolo[2,3-f]purine-2,4-dione](/img/structure/B2659403.png)

![4-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2659412.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2659415.png)

![N-(sec-butyl)-2-(2-chlorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2659417.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2659418.png)